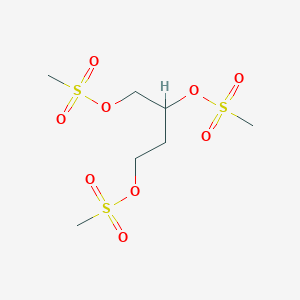

1,2,4-Tris(methanesulfonyloxy)butane

Descripción general

Descripción

1,2,4-Tris(methanesulfonyloxy)butane is a compound of interest in the field of chemistry due to its unique structure and potential applications. It is studied for its synthesis, molecular structure, and various chemical and physical properties.

Synthesis Analysis

- Various methods exist for the synthesis of derivatives of 1,2,4-Tris(methanesulfonyloxy)butane. One study presents general methods for synthesizing derivatives that contain a lipophilic group attached to 1,2,4-Tris(methanesulfonyloxy)butane by means of a sulfonyl function (Wilbur, 1978).

Molecular Structure Analysis

- The molecular structure of 1,2,4-Tris(methanesulfonyloxy)butane and its derivatives can undergo various structural transformations. For example, a study on a related compound, 1,4-Bis(methane sulfonyloxy)butane, explored its tautomerization mechanism, providing insights into the structure and reactivity of these types of molecules (Razavi, 2020).

Chemical Reactions and Properties

- 1,2,4-Tris(methanesulfonyloxy)butane is involved in various chemical reactions. For instance, its derivatives have been studied in metal-mediated carbonyl-1,3-butadien-2-ylation reactions in aqueous media, illustrating its reactivity and potential in synthesizing bioactive compounds (Alcaide, Almendros & Rodríguez‐Acebes, 2002).

Physical Properties Analysis

- The physical properties of compounds related to 1,2,4-Tris(methanesulfonyloxy)butane, such as solubility and phase behavior, have been studied. For example, research on methane solubility in ionic liquids related to this compound provides valuable information on its physical behavior (Raeissi & Peters, 2010).

Chemical Properties Analysis

- The chemical properties, including reactivity and stability of 1,2,4-Tris(methanesulfonyloxy)butane, are influenced by its structure and substituents. Studies on similar compounds, exploring reactions like hydroxylation and sulfonation, provide insights into these properties (King & Rathore, 1987).

Aplicaciones Científicas De Investigación

Anaerobic Oxidation of Hydrocarbons

Researchers have investigated the anaerobic oxidation of short-chain alkanes (SCAs) such as ethane, propane, and butane in marine environments. This process, facilitated by microbes, contributes to the global carbon and sulfur cycles and offers insights into biofiltration mechanisms that could potentially be applied for environmental remediation or bioenergy production (Singh et al., 2017).

Ionic Liquids for Gas Separation

Ionic liquids have been studied for their potential in gas separation technologies, notably for CO2/N2 and CO2/CH4 separations. Such research may indirectly inform applications for chemicals like "1,2,4-Tris(methanesulfonyloxy)butane" in facilitating or enhancing separation processes (Scovazzo, 2009).

Decomposition of Air Toxics in Cold Plasma Reactors

The study on decomposing methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor explores innovative methods for air pollution reduction. This kind of research could be applicable to understanding how "1,2,4-Tris(methanesulfonyloxy)butane" might be used or produced in industrial processes with environmental implications (Hsieh et al., 2011).

Methane Functionalization

The development of methods for methane functionalization represents a significant challenge in chemistry, aiming to convert methane from natural gas into more valuable chemicals or fuels. Research in this area may provide context for the potential roles of complex molecules like "1,2,4-Tris(methanesulfonyloxy)butane" in catalytic or synthetic processes (Gunsalus et al., 2017).

Pneumatic Energy Sources for Soft Robotics

Exploring pneumatic energy sources for use in soft robotics offers a glimpse into the potential for chemicals to serve as energy carriers or to be involved in energy conversion processes. This research area could be relevant for understanding the applications of chemical compounds in innovative technologies (Wehner et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

3,4-bis(methylsulfonyloxy)butyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIUOKPKBPEIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542478 | |

| Record name | 2-[(Methanesulfonyl)oxy]butane-1,4-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Tris(methanesulfonyloxy)butane | |

CAS RN |

108963-16-2 | |

| Record name | 2-[(Methanesulfonyl)oxy]butane-1,4-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,2,4-Tris(methanesulfonyloxy)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)

![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)